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Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DS-1040 tosylate, a novel, orally
available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor
(TAFIa). DS-1040 is under investigation as a potential therapeutic agent to enhance fibrinolysis
in the treatment of thromboembolic diseases. This document synthesizes preclinical and
clinical data, offering a detailed look at its mechanism of action, pharmacological profile, and
the experimental protocols used in its evaluation.

Core Mechanism of Action

DS-1040 enhances the body's natural clot-dissolving process by inhibiting TAFla. TAFla, also
known as carboxypeptidase U, plays a crucial role in attenuating fibrinolysis by removing C-
terminal lysine and arginine residues from partially degraded fibrin. These residues are
essential binding sites for plasminogen and tissue plasminogen activator (t-PA), and their
removal slows down the process of clot dissolution. By inhibiting TAFla, DS-1040 preserves
these binding sites, thereby promoting plasminogen activation and accelerating the breakdown
of fibrin clots.[1]
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Mechanism of action of DS-1040 in the fibrinolytic pathway.
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Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of
DS-1040.

ble 1- In Vi hibi -

Target IC50 (nmollL) Selectivity Reference
Highly selective over

Human TAFla 5.92 [1]
CPN

Carboxypeptidase N

3,020,000 [1]
(CPN)

Table 2: Preclinical In Vivo Efficacy (Rat
Microthrombosis Model)
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o Post-treatment with
Reduced existing )
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Table 3: Phase I Clinical Trial in Patients with Acute
Ischemic Stroke (AIS) - Pharmacokinetic Parameters
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AUCO-
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6.25 40.5
29.7 £ 267 = 16.8 = 3.03 £ 22.6 £

1.2 11 2]
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2.4 10 [2]
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Table 4: Phase Ib Clinical Trial in Patients with
Intermediate-Risk Pulmonary Embolism (PE) - Bleeding

Events

Major or

Clinically
Treatment Relevant

n . Percentage Reference

Group Nonmajor

Bleeding

Events
Placebo 38 1 2.6% [31[4]
DS-1040 (20-80

4 4.6% [31[4]
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Experimental Protocols

Detailed methodologies for key preclinical and clinical studies are outlined below.

In Vitro TAFla and CPN Inhibition Assays

o Objective: To determine the inhibitory activity and selectivity of DS-1040 against human
TAFla and CPN.

o Methodology:
o Recombinant human TAFI was activated by thrombin to generate TAFla.

o The enzymatic activity of TAFla was measured using a synthetic substrate, hippuryl-
arginine.

o DS-1040 at various concentrations was incubated with TAFla, and the inhibition of
substrate hydrolysis was quantified to determine the IC50 value.

o A similar protocol was followed for CPN to assess selectivity.[1]

Tissue Factor-Induced Rat Microthrombosis Model

o Objective: To evaluate the in vivo efficacy of DS-1040 in reducing fibrin clots.
e Methodology:
o Microthrombosis was induced in rats by intravenous injection of tissue factor.
o DS-1040 was administered either intravenously or orally at specified doses.
o The extent of fibrin clot formation in the lungs was quantified.
o Plasma D-dimer levels, a marker of fibrinolysis, were measured at various time points.

o The effect of DS-1040 was compared to a control group and a group treated with

enoxaparin.[1]
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Workflow of the rat microthrombosis model experiment.

Phase | Clinical Trial in Patients with Acute Ischemic
Stroke (AIS)

o Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of DS-1040 in
Japanese patients with AlS undergoing thrombectomy.[2]

Study Design: A randomized, placebo-controlled, single-blind, dose-escalation trial.[2]

Patient Population: Patients with AIS due to large vessel occlusion, planned for
thrombectomy within 8 hours of symptom onset.[2]

Treatment: Single intravenous infusion of placebo or DS-1040 (0.6, 1.2, 2.4, or 4.8 mq).[2]

Primary Endpoints:
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o Incidence of intracranial hemorrhage (ICH) within 36 hours.[2]

o Incidence of major extracranial bleeding within 96 hours.[2]

» Pharmacokinetic Analysis: Plasma concentrations of DS-1040 were measured using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

e Pharmacodynamic Assessments: D-dimer levels and TAFIla activity were measured.[2]

Phase Ib Clinical Trial in Patients with Intermediate-Risk
Pulmonary Embolism (PE)

o Objective: To evaluate the tolerability and explore the efficacy of DS-1040 in patients with
acute PE.[3][4]

o Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[3][4]
o Patient Population: Patients with intermediate-risk PE.[3][4]

o Treatment: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to
standard anticoagulation with enoxaparin (1 mg/kg twice daily).[3][4]

e Primary Endpoint: Number of patients with major or clinically relevant nonmajor bleeding.[3]

[4]

» Efficacy Exploration: Percentage change in thrombus volume and right-to-left ventricular
dimensions, assessed using quantitative computed tomography pulmonary angiography
(CTPA) at baseline and after 12 to 72 hours.[3][4]

Clinical Development Pathway

The clinical development of DS-1040 has progressed from first-in-human studies in healthy
volunteers to studies in patient populations with specific thromboembolic diseases.
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Clinical Development of DS-1040
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Logical progression of DS-1040 clinical trials.

Safety and Tolerability

In a first-in-human study with healthy subjects, single ascending intravenous doses of DS-1040
(0.1 mg to 40 mg) were well tolerated, with no serious adverse events reported.[5] Importantly,
bleeding time remained within the normal range for all tested doses.[5] In a Phase | study of
Japanese patients with AlS undergoing thrombectomy, single intravenous doses of DS-1040
(0.6—4.8 mg) were also found to be safe and well tolerated.[2] A Phase Ib study in patients with
acute PE showed that the addition of DS-1040 to standard anticoagulation was not associated
with an increase in bleeding.[3][4]

Conclusion

DS-1040 is a potent and selective TAFla inhibitor with a promising preclinical and early clinical
profile. Its mechanism of action, which enhances endogenous fibrinolysis, offers a potential
therapeutic advantage in the treatment of thromboembolic diseases. While early clinical studies
have established a favorable safety profile, further research is needed to fully elucidate its
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efficacy in various patient populations. The data and protocols presented in this guide provide a
comprehensive resource for researchers and drug development professionals interested in the
ongoing investigation of DS-1040.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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